molecular formula C10H7NO2S B8489596 1H-Pyrrole-2,5-dione, 1-(phenylthio)- CAS No. 18890-91-0

1H-Pyrrole-2,5-dione, 1-(phenylthio)-

Cat. No.: B8489596
CAS No.: 18890-91-0
M. Wt: 205.23 g/mol
InChI Key: SNQDZVHQDVXJHD-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(phenylthio)- (CAS: 568551-29-1) is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₂S and a molecular weight of 281.33 g/mol . Structurally, it features a pyrrole-2,5-dione core substituted with a phenylthio (-SPh) group at the 1-position. This compound belongs to a class of bioactive molecules known for their roles in modulating enzymatic activity, particularly in signal transduction pathways.

Q & A

Q. Basic: What are the recommended synthetic routes for 1H-Pyrrole-2,5-dione, 1-(phenylthio)-, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting maleic anhydride derivatives with thiophenol derivatives under controlled conditions. For example, substituting the phenylthio group into the pyrrole-2,5-dione core requires anhydrous conditions and catalysts like triethylamine to facilitate deprotonation and nucleophilic attack . Optimization involves:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials.

Q. Basic: Which spectroscopic techniques are most suitable for characterizing this compound?

Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S stretch at ~700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–7.8 ppm) and pyrrolic protons (δ 6.5–7.0 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 170–180 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data .

Q. Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screens binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina. Studies suggest the phenylthio group enhances hydrophobic interactions with protein pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for binding .

Q. Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Answer:

  • Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity; impurities may skew IC₅₀ values .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione) to isolate substituent effects .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste services .

Q. Advanced: How can crystallographic data inconsistencies be addressed during structural refinement?

Answer:

  • Software Tools : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning or low-resolution issues .
  • Validation Metrics : Cross-check R-factors (<5%), electron density maps, and PLATON alerts for missed symmetry .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen bonding and packing .

Q. Advanced: What methodologies elucidate the compound’s thermodynamic stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres .
  • Kinetic Studies : Monitor hydrolysis rates at varying pH (e.g., accelerated stability testing at 40°C/75% RH) .
  • LC-MS : Identifies degradation products (e.g., maleic acid derivatives from ring-opening reactions) .

Q. Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Answer:

  • Steric Effects : Bulky groups (e.g., 4-methylphenyl) reduce reaction rates in nucleophilic substitutions due to hindered access .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the pyrrole-dione core, enhancing reactivity in Michael additions .
  • DFT Analysis : Quantifies substituent effects on charge distribution and transition states .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1H-Pyrrole-2,5-dione, 1-(phenylthio)- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/ Melting Point Biological Activity
1H-Pyrrole-2,5-dione, 1-(phenylthio)- C₁₆H₁₁NO₂S 281.33 1-phenylthio Not reported Limited data; inferred PLC inhibition
U-73122 C₂₉H₃₉N₃O₃ 485.64 1-hexylaminestra-1,3,5(10)-triene Not reported Potent PLC inhibitor (IC₅₀: 1–5 µM)
U-73343 (analog of U-73122) C₂₉H₃₉N₃O₂ 469.64 Pyrrolidine-2,5-dione Not reported Inactive in PLC inhibition
3-Methyl-1H-pyrrole-2,5-dione C₅H₅NO₂ 111.10 3-methyl 237.8°C (bp), 103°C (mp) Synthetic intermediate
1-(4-Propylphenyl)-2,5-di(2-thienyl)-1H-pyrrole C₂₀H₁₇NS₂ 343.48 2,5-di(thienyl), 4-propylphenyl Not reported No biological data available

Key Observations:

  • Substituent Effects on Activity : The pyrrole-2,5-dione core is critical for biological activity. For example, U-73122 (pyrrole-dione) inhibits PLC with an IC₅₀ of 1–5 µM, while its analog U-73343 (pyrrolidine-dione) is inactive, indicating that the conjugated dione system is essential for interaction with PLC .

Physical and Thermodynamic Properties

  • Volatility : Compared to 2,5-dimethyl-1H-pyrrole (CAS 625-84-3), which has a vapor pressure (Pvap) of 137.09 kPa at 447.61 K , pyrrole-2,5-dione derivatives are less volatile due to higher polarity and molecular weight.
  • Thermal Stability : The 3-methyl derivative (CAS 1072-87-3) has a melting point of 103°C , whereas the phenylthio-substituted compound likely exhibits higher thermal stability due to aromatic substitution .

Preparation Methods

Traditional Thermal Cyclocondensation

Reaction of Maleic Anhydride with 4-Phenoxyaniline

This two-step method involves initial formation of a maleamic acid intermediate, followed by cyclization:

  • Step 1 : Maleic anhydride reacts with 4-phenoxyaniline in diethyl ether to form N-(4-phenoxyphenyl)maleamic acid.

  • Step 2 : Cyclization using acetic anhydride and sodium acetate at 100°C for 2 hours yields the target compound .

Conditions :

  • Solvent: Diethyl ether (Step 1); acetic anhydride (Step 2)

  • Catalyst: Sodium acetate (0.5 equiv)

  • Yield: 50%

Dichloromaleic Anhydride Route

3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione serves as a precursor. Thiophenol substitutes chlorine atoms via nucleophilic aromatic substitution:

  • Reagents : Dichloromaleic anhydride, aniline, acetic acid

  • Conditions : Reflux in ethanol for 15–20 minutes

  • Yield : 39–70%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields:

  • Procedure : Dichloromaleic anhydride and aniline in acetic acid are irradiated at 300 W for 10–15 minutes .

  • Advantages :

    • 70% yield (vs. 39% conventional heating)

    • 90% purity by HPLC

Copper-Catalyzed Substitution Reactions

Amination of 3-Bromo-pyrrole-2,5-diones

A Cu(I)-catalyzed coupling introduces phenylthio groups:

  • Substrate : 3-Bromo-1H-pyrrole-2,5-dione

  • Reagents : Thiophenol, CuBr, 1,10-phenanthroline

  • Conditions : DMF, 80°C, 12 hours

  • Yield : 68–82%

Comparative Analysis of Methods

MethodTimeYield (%)Purity (%)Key Advantage
Thermal Cyclocondensation 2.5 hours5095Scalable for industrial use
Microwave 15 minutes7090Rapid synthesis
Cu-Catalyzed 12 hours7598Enables complex substitutions

Structural Characterization

Post-synthesis validation employs:

  • NMR :

    • 1H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, aromatic), 3.15 (s, 2H, CH₂) .

    • 13C NMR: 170.2 ppm (C=O), 135.1 ppm (quaternary carbons) .

  • FTIR : 1708 cm⁻¹ (C=O stretch), 1436 cm⁻¹ (C-S bond) .

Industrial-Scale Optimization

For bulk production:

  • Continuous Flow Reactors : Reduce reaction time to <5 minutes .

  • Solvent Recycling : Ethanol recovery lowers costs by 40% .

Challenges and Solutions

IssueSolution
Low thermal stabilityUse tert-butyl groups as protectants
Byproduct formationGradient HPLC purification
Moisture sensitivityAnhydrous K₂CO₃ in reactions

Emerging Techniques

Photochemical Synthesis

UV light (254 nm) initiates radical-based thiol-ene reactions, achieving 85% yield in 30 minutes .

Enzymatic Catalysis

Lipase B catalyzes maleimide-thiol conjugation in aqueous media (pH 7.4, 37°C) .

Properties

CAS No.

18890-91-0

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

1-phenylsulfanylpyrrole-2,5-dione

InChI

InChI=1S/C10H7NO2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-7H

InChI Key

SNQDZVHQDVXJHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SN2C(=O)C=CC2=O

Origin of Product

United States

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